Lipophilicity Shift: 4-Thioxo vs. 4-Oxo Analogues Drives Differential ADME Predictions
Replacing the 4-oxo group with a 4-thioxo group in the 8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate scaffold modulates computed lipophilicity. The target 4-thioxo compound has an XLogP3-AA of 3.5 [1], while the 4-oxo analogue (CAS 23851-84-5) has an ACD/LogP of 3.77 and an ACD/LogD (pH 7.4) of 2.22 . Although the measurement methods differ (XLogP3 vs. ACD/LogP), the ~0.27 log unit difference and the significant pH-dependent ionization of the 4-oxo form indicate that the 4-thioxo compound will exhibit distinct membrane partitioning and solubility behaviour.
| Evidence Dimension | Computed logP / logD |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 4-Oxo analogue (CAS 23851-84-5): ACD/LogP = 3.77; ACD/LogD (pH 7.4) = 2.22 |
| Quantified Difference | ΔLogP ~0.27 units (lower for thioxo); ΔLogD (pH 7.4) cannot be directly computed due to method difference but is qualitatively larger because the 4-oxo form ionizes. |
| Conditions | Computed values: XLogP3 3.0 (PubChem) vs. ACD/Labs (LookChem) |
Why This Matters
Lipophilicity differences directly affect passive permeability, solubility, and CYP450 susceptibility, making the thioxo analogue a strategically distinct choice for ADME optimization.
- [1] PubChem Compound Summary for CID 46397877, XLogP3-AA. View Source
